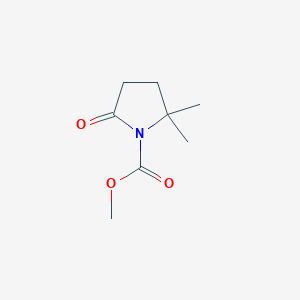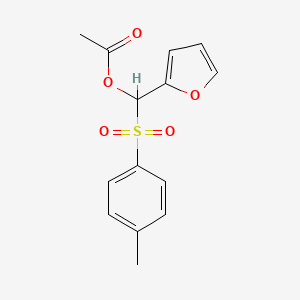![molecular formula C26H32CuN2O2 B12885565 Bis[o-(N-cyclohexylformimidoyl)phenolato]copper CAS No. 17084-40-1](/img/structure/B12885565.png)
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper is a coordination compound with the molecular formula C26H32CuN2O2. This compound features a copper ion coordinated by two phenolate ligands, each containing a cyclohexylformimidoyl group. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper typically involves the reaction of copper(II) salts with the corresponding phenolate ligands. One common method includes the following steps:
Ligand Preparation: The phenolate ligands are synthesized by reacting cyclohexylamine with salicylaldehyde to form the Schiff base.
Complex Formation: The Schiff base ligands are then reacted with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
Isolation: The resulting complex is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it is oxidized to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the phenolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in alcoholic solvents.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to apoptosis in cancer cells. Additionally, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper can be compared with other similar copper complexes, such as:
Bis[2-[(cyclohexylimino)methyl]phenolato-N,O]copper: Similar in structure but with different substituents on the phenolate ligands.
Bis[4-bromo-2-(cyclohexyliminomethyl)phenolato]copper(II): Contains bromine atoms, which can influence its reactivity and properties.
µ-phenolato copper(II) binuclear complexes: These complexes have different bridging ligands, such as hydroxo, ethanolato, azido, and cyanato, which affect their electronic states and magnetic properties.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Eigenschaften
CAS-Nummer |
17084-40-1 |
|---|---|
Molekularformel |
C26H32CuN2O2 |
Molekulargewicht |
468.1 g/mol |
IUPAC-Name |
copper;2-(cyclohexyliminomethyl)phenolate |
InChI |
InChI=1S/2C13H17NO.Cu/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*4-6,9-10,12,15H,1-3,7-8H2;/q;;+2/p-2 |
InChI-Schlüssel |
ONTTULXUPZWBPN-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)N=CC2=CC=CC=C2[O-].C1CCC(CC1)N=CC2=CC=CC=C2[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)






